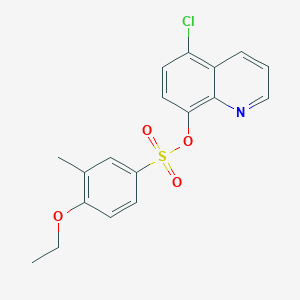
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide, also known as FMeSO2NMe2, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized through various methods and has been studied for its potential applications in different fields, including medicinal chemistry, material science, and environmental science. In
Mecanismo De Acción
The mechanism of action of 4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, which leads to the inhibition of the enzyme's activity. This inhibition results in a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
This compound has been reported to have potent inhibitory activity against carbonic anhydrase, which can have biochemical and physiological effects. The inhibition of carbonic anhydrase can result in a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, which can affect the acid-base balance in the body. This can have therapeutic effects in diseases such as glaucoma, epilepsy, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, including its ease of synthesis, high purity, and potent inhibitory activity against carbonic anhydrase. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of this compound as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer. Further studies are needed to determine the safety and efficacy of this compound in vivo. Additionally, this compound can be studied for its potential applications in material science and environmental science, such as in the development of sensors and catalysts.
Métodos De Síntesis
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with N,N-dimethylamine in the presence of a base, such as triethylamine. Another method involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with N,N-dimethylamine in the presence of a catalyst, such as copper(I) iodide. These methods have been reported in the literature, and the yield and purity of the product can be optimized through different reaction conditions.
Aplicaciones Científicas De Investigación
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide has been studied for its potential applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. This compound has been reported to have potent inhibitory activity against carbonic anhydrase, making it a promising candidate for further development as a therapeutic agent.
Propiedades
Fórmula molecular |
C9H12FNO3S |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO3S/c1-11(2)15(12,13)7-4-5-8(10)9(6-7)14-3/h4-6H,1-3H3 |
Clave InChI |
UTUKHBAKZVZBRM-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)OC |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



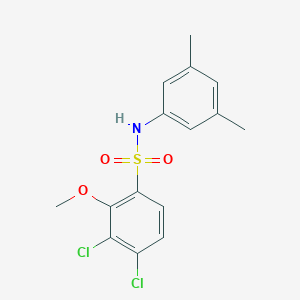

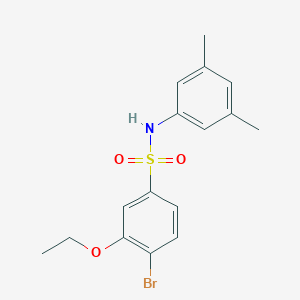

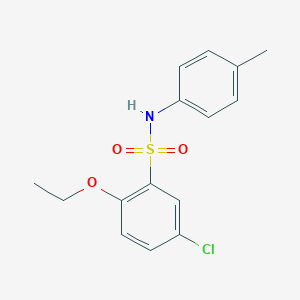
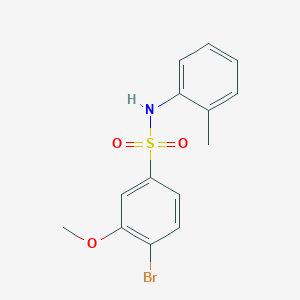
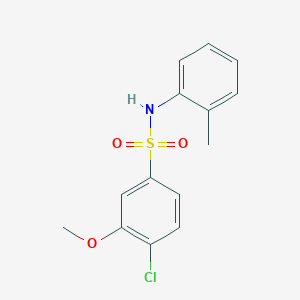


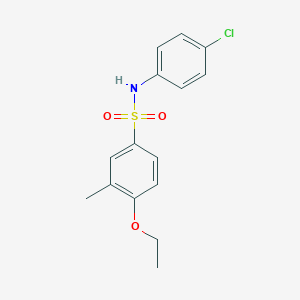

![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)
